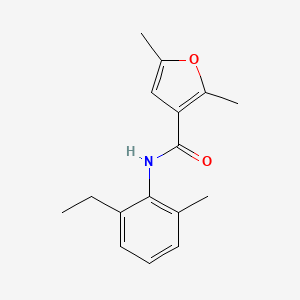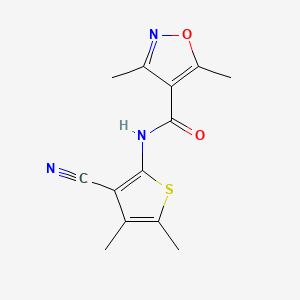![molecular formula C17H14ClF3N2O B3491314 (2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3491314.png)
(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
(2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound characterized by the presence of chloro, difluoro, and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, and nucleophiles such as amines or thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro groups .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound is similar in structure but contains an iodine atom instead of the difluoro groups.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound has a bromine atom in place of one of the fluorine atoms.
Uniqueness
The uniqueness of (2-Chloro-4,5-difluorophenyl)[4-(4-fluorophenyl)piperazino]methanone lies in its combination of chloro, difluoro, and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-14-10-16(21)15(20)9-13(14)17(24)23-7-5-22(6-8-23)12-3-1-11(19)2-4-12/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFVDFNZHZIJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3491231.png)
![2,2-dimethyl-5,5-bis[(4-methylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B3491232.png)


![5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491250.png)
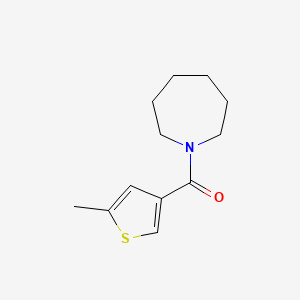
![2-(2-chloro-6-fluorophenyl)-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]acetamide](/img/structure/B3491262.png)
![methyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3491267.png)
![(4-BROMO-5-ETHYL-2-THIENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3491275.png)
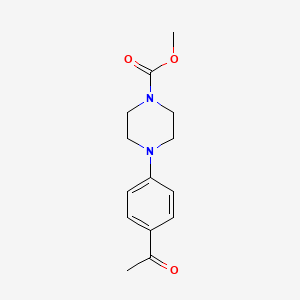
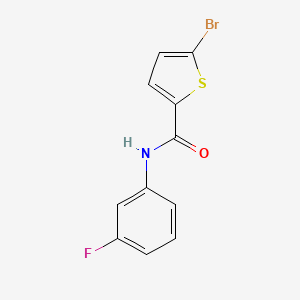
![methyl 2-[(2-methyl-3-furoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3491290.png)
